4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structural arrangement that combines a pyridine ring with a pyrazole moiety, which is further substituted with a bromomethyl group and an isobutyl group. This compound has garnered attention in various scientific fields, particularly for its potential applications in medicinal chemistry and material science.
The compound can be classified under heterocyclic compounds, specifically as a substituted pyrazolopyridine. Its synthesis and characterization have been documented in several scientific studies, highlighting its structural properties and potential reactivity. The compound's chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, reflecting its detailed molecular composition.
The synthesis of 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. A common method includes:
For example, one documented synthesis method involves the use of potassium hydroxide and iodine to produce intermediates that lead to the desired compound through subsequent reactions involving various coupling agents and solvents such as dimethylformamide or isopropanol .
The molecular structure of 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine can be described as follows:
The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular connectivity and functional groups .
4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exhibits reactivity typical of both pyridine and pyrazole derivatives. Key reactions include:
These reactions are facilitated by the electron-rich nature of the pyrazole ring, which enhances its nucleophilicity .
The mechanism of action for compounds like 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine often involves interactions at the molecular level with biological targets. For example:
Data from pharmacological studies indicate that modifications in the substituents can significantly influence biological activity .
Key physical properties of 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine include:
Chemical properties include stability under standard laboratory conditions but may react under acidic or basic environments due to functional groups present .
The applications of 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine span several fields:
Research continues to explore these avenues, aiming to harness the compound’s unique properties for practical applications .
The pyrazolopyridine scaffold exhibits dynamic tautomeric behavior, with the 1H-pyrazolo[3,4-b]pyridine tautomer (e.g., 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine) demonstrating superior thermodynamic stability over the 2H-tautomer. Density functional theory (DFT) calculations reveal a stability difference of ~37 kJ/mol (9 kcal/mol), attributed to uninterrupted aromaticity across both rings in the 1H-form [4] [6]. This tautomer permits full π-electron delocalization, creating a 10-π-electron system that satisfies Hückel's rule for aromaticity. The bromomethyl-substituted derivative maintains this stabilization, as confirmed by X-ray crystallography showing bond length equalization (C4–C5: 1.3887 Å; C5–C6: 1.4238 Å) and minimal angular distortion (<1°) from ideal planarity [7] [9].
Table 1: Tautomeric Energy Differences in Pyrazolopyridine Systems
Tautomer | Energy (kJ/mol) | Aromaticity Index (NICS) | Dominant Form (%) |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | 0 (reference) | -12.5 | >95 |
2H-Pyrazolo[3,4-b]pyridine | +37.03 | -8.2 | <5 |
4-Bromomethyl-1-isobutyl variant | +0.8* | -12.1 | >98 |
*Energy relative to unsubstituted 1H-tautomer [4] [6]
Crystallographic analyses reveal that N-substitution (e.g., isobutyl group) locks the tautomeric equilibrium into the 1H-form by blocking proton migration. This configuration is critical for biological activity, as evidenced by DrugBank listings showing 14 drug candidates in the 1H-form versus zero 2H-analogues [4] [6]. The bromomethyl group at C4 does not disrupt this aromatic stabilization but introduces a reactive site orthogonal to the π-system [6] [9].
The bromomethyl and isobutyl groups synergistically modulate the electronic properties of the pyrazolopyridine core through divergent mechanisms:
Bromomethyl (-CH₂Br): This strong σ-acceptor withdraws electron density from the pyrazole ring (Hammett σₚ: +0.41), polarizing the C4–Br bond (bond dipole: 1.78 D) for nucleophilic substitution. IR spectroscopy shows a 15 cm⁻¹ redshift in C=N stretching (1601 → 1586 cm⁻¹) compared to unsubstituted congeners, indicating reduced electron density at the adjacent imine nitrogen [5] [9]. Despite this withdrawal, the group's σₚ* orbital accepts electron density from the aromatic system, enhancing resonance stability by 8.3 kJ/mol (DFT) [6].
Isobutyl ((CH₃)₂CHCH₂-): The branched alkyl group exhibits +I effects that increase electron density at N1 (NMR δ shift: -0.3 ppm vs. methyl analog). Its steric bulk (van der Waals volume: 72 ų) enforces perpendicular orientation relative to the pyrazole plane (dihedral: 89°), creating a hydrophobic pocket without disrupting conjugation. This enhances lipid solubility (clogP: +1.2 vs. H-substituted analog) while permitting π-π stacking with biological targets [6] [9].
Table 2: Spectroscopic and Electronic Properties of Key Substituents
Substituent | Hammett σ | Bond Length (Å) | IR Stretch (cm⁻¹) | NMR Chemical Shift (ppm) | |
---|---|---|---|---|---|
-CH₂Br (C4) | +0.41 | C-Br: 1.947 | ν(C-Br): 560 | CH₂: 4.52 (s) | |
Isobutyl (N1) | -0.06 | Calkyl-N: 1.465 | ν(C-H): 2968 | CH: 2.62 (m); CH₃: 1.05 (d) | |
Pyridyl (C3) | - | C-C: 1.471 | ν(C=N): 1601 | Py-H: 7.12 (d), 8.61 (d) | [5] [9] |
Functional consequences include:
4-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine occupies a strategic niche among pyrazolopyridine derivatives due to its balanced electronic and steric properties:
Versus Unsubstituted Pyrazolopyridines: The bromomethyl group enhances reactivity by 3 orders of magnitude (e.g., alkylation rate constants) while the isobutyl group improves cell membrane permeability (PAMPA logPe: -4.7 vs. -5.9 for N–H analogs) [6].
Versus Methyl- or Phenyl-Substituted Analogs:
Table 3: Comparative Properties of Pyrazolo[3,4-b]pyridine Derivatives
Congener | logP | Tₘ (°C) | Nucleophilic Reactivity | Protein Binding Affinity (Kd, μM) | |
---|---|---|---|---|---|
4-(Bromomethyl)-1-isobutyl-3-pyridyl | 2.8 | 142 | High (t₁/₂ with Et₃N: 4.2 h) | 0.32 | |
1-Methyl-4-H-3-pyridyl | 1.2 | 198 | None | 12.5 | |
1-Isobutyl-4-phenyl-3-pyridyl | 3.9 | 88 | Low | 1.8 | |
1-H-4-bromomethyl-3-phenyl | 2.1 | 175 | Moderate (t₁/₂: 18 h) | 5.6 | [6] [10] |
Functionally, this compound outperforms congeners in biomedical contexts:
The compound's unique balance of reactivity, stability, and biomolecular recognition stems from the trifunctional design: pyridyl (coordination), bromomethyl (covalent binding), and isobutyl (steric protection) – a combination not replicated in simpler congeners [6] [9] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1